(5Z)-3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chromenyl group, and a methoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The chromenyl group is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the addition of the methoxypropyl side chain through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the initial formation of the thiazolidinone ring and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Chromenyl Derivatives: Compounds containing the chromenyl group.
Methoxypropyl Derivatives: Compounds with a methoxypropyl side chain.
Uniqueness
(5Z)-3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-12-14(10-13-6-3-4-7-15(13)22-12)11-16-17(20)19(18(23)24-16)8-5-9-21-2/h3-4,6-7,10-12H,5,8-9H2,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYLSUFHRMMFLE-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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